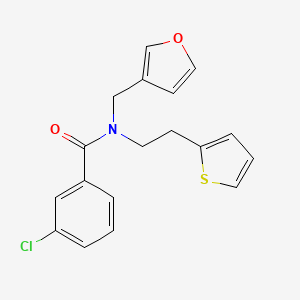

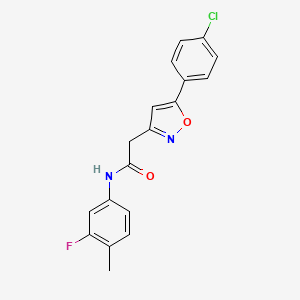

3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex molecule that likely exhibits interesting chemical and biological properties due to the presence of multiple heterocyclic components such as furan and thiophene rings, as well as an amide functional group. While the specific compound is not directly mentioned in the provided papers, insights into its reactivity and properties can be inferred from the studies on related heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic heterocyclic substrates. For instance, the synthesis of various Schiff bases and azetidinone derivatives from ethyl naphtho[2,1-b]furan-2-carboxylate is described, which involves nitration, hydrazinolysis, and subsequent reactions with aldehydes and chloro acetyl chloride . Although the exact synthesis of 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is not detailed, similar synthetic strategies could potentially be employed, starting from furan and thiophene derivatives and incorporating the appropriate chloro and amide functionalities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like those in the provided studies is crucial for their reactivity. The reactivity of different positions on benzo[b]furan and benzo[b]thiophen has been analyzed, showing that the 3-position is more reactive than the 2-position in these systems . This information is valuable for understanding the reactivity of the furan and thiophene components in the target compound, which could influence the design of its synthesis and its potential interactions in chemical reactions.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often investigated through electrophilic aromatic substitution reactions. The study on benzo[b]furan and benzo[b]thiophen derivatives provides data on the reactivity order of different positions on these rings, which is essential for predicting the behavior of similar compounds in electrophilic aromatic substitutions . The target compound, with furan and thiophene rings, would likely undergo similar reactions, with the reactivity being influenced by the electron-donating or withdrawing effects of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the behavior of structurally related compounds. For example, the Schiff bases and azetidinone derivatives synthesized from naphtho[2,1-b]furan derivatives have been characterized by spectral and analytical studies, which provide insights into their stability, solubility, and potential biological activities . The presence of chloro, furan, thiophene, and amide groups in 3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide would contribute to its unique chemical properties, such as reactivity, polarity, and potential interactions with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of various heterocyclic compounds, including thiophene and furan derivatives, is a significant application area. Compounds structurally related to "3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide" have been synthesized to explore their potential in creating novel materials with unique properties. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines, which bear active methine groups, demonstrates the versatility of incorporating furan and thiophene motifs into complex molecules (Maruoka et al., 2001). This methodological approach underlines the chemical reactivity and potential applications of such compounds in various fields, including medicinal chemistry and materials science.

Antimicrobial and Antioxidant Activities

The exploration of antimicrobial and antioxidant activities is another crucial area of research. Compounds derived from or related to "3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide" have shown promising results in this regard. For example, the synthesis and antimicrobial activity assessment of new 1,2,4-Triazole Schiff Base and Amine Derivatives indicate the potential of furan and thiophene derivatives in contributing to the development of new antimicrobial agents (Sokmen et al., 2014). Such studies are crucial for the discovery of novel compounds that can serve as the basis for developing new drugs and treatments.

Applications in Materials Science

The applications of "3-chloro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide" and its derivatives extend into materials science, particularly in the development of dye-sensitized solar cells (DSSCs). Research into phenothiazine derivatives with various conjugated linkers, including furan and thiophene, highlights the impact of these heteroaromatic units on the performance of DSSCs. A study demonstrated that a derivative featuring furan as a conjugated linker exhibited a notable improvement in solar energy-to-electricity conversion efficiency, underlining the potential of such compounds in enhancing renewable energy technologies (Se Hun Kim et al., 2011).

Propiedades

IUPAC Name |

3-chloro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2S/c19-16-4-1-3-15(11-16)18(21)20(12-14-7-9-22-13-14)8-6-17-5-2-10-23-17/h1-5,7,9-11,13H,6,8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRZZYVFXZNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)

![3-(2-chlorobenzyl)-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2521320.png)

![N-[2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2521324.png)

![ethyl 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2521325.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)

![1-[(3-chlorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2521328.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)